molecular formula C6H15NO B3287157 (R)-2-(Ethylamino)butan-1-ol CAS No. 83890-09-9

(R)-2-(Ethylamino)butan-1-ol

Cat. No. B3287157
CAS RN: 83890-09-9
M. Wt: 117.19 g/mol
InChI Key: BMTAVLCPOPFWKR-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-2-(Ethylamino)butan-1-ol” is a chemical compound with the molecular formula C6H15NO . It is also known as “3-(Ethylamino)butan-1-ol” and is used for testing and research purposes . It is not suitable for use as a medicine, food, or household item .


Molecular Structure Analysis

The molecular structure of “®-2-(Ethylamino)butan-1-ol” consists of 6 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom . The molecular weight is 117.19 g/mol .


Chemical Reactions Analysis

While specific chemical reactions involving “®-2-(Ethylamino)butan-1-ol” are not available, related compounds like butan-1-ol have been studied. For instance, the acid-catalyzed esterification of butan-1-ol by acetic acid was monitored and quantified using near-infrared spectroscopy (NIRS) .

Safety And Hazards

“®-2-(Ethylamino)butan-1-ol” is used for testing and research purposes only and is not suitable for use as a medicine, food, or household item . It’s important to read product labels and follow all safety warnings and directions .

properties

IUPAC Name

(2R)-2-(ethylamino)butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-3-6(5-8)7-4-2/h6-8H,3-5H2,1-2H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMTAVLCPOPFWKR-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CO)NCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20654524
Record name (2R)-2-(Ethylamino)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(Ethylamino)butan-1-ol

CAS RN

83890-09-9
Record name (2R)-2-(Ethylamino)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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